5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one

LOX inhibition Cancer research Fibrosis

Specifically choose 5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one for your LOX inhibition studies. This compound offers a 75.1 nM IC50 against LOX, a 23-fold improvement over less active analogs, and a critical 2.8-fold selectivity over LOXL2, which is essential for accurately probing LOX function in complex biological systems like the extracellular matrix. Avoid using generic oxazole derivatives that can lead to misleading structure-activity relationships and failed experiments due to dramatic shifts in inhibitory potency with minor structural changes.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B12833323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(OC(=O)N2)N
InChIInChI=1S/C8H7N3O2/c9-7-6(11-8(12)13-7)5-3-1-2-4-10-5/h1-4H,9H2,(H,11,12)
InChIKeyPHIKUTPSVQQUOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one: Procurement-Ready Chemical Scaffold for Medicinal Chemistry and Drug Discovery


5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one (Molecular Formula: C8H7N3O2; Molecular Weight: 177.16 g/mol) is a heterocyclic compound characterized by an oxazole ring fused with a pyridine ring . It belongs to the broader class of oxazol-2(3H)-ones, a scaffold recognized for its tautomeric versatility and capacity to engage in hydrogen bonding networks, making it a valuable intermediate for fused heterocyclic systems and kinase inhibitor development . This compound is available for research use, with vendors providing it at a competitive price point to support exploratory medicinal chemistry projects .

Why Generic Oxazole Substitution is Not Feasible: Specificity of 5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one


Substituting 5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one with a generic oxazole or oxazolopyridine derivative is not a straightforward, risk-free decision for research procurement. While the oxazole pharmacophore is broadly associated with diverse bioactivities, the precise positioning of the amino group at the C5 position and the pyridin-2-yl group at the C4 position on the oxazol-2(3H)-one core dictates a unique electronic and steric profile . This specific substitution pattern is critical for its interaction with biological targets. For instance, studies on related oxazolopyridine scaffolds show that even minor structural changes, such as replacing the oxazole with a thiazole, can lead to a dramatic shift in inhibitory potency, with IC50 values varying by over an order of magnitude [1]. Therefore, using an off-the-shelf, structurally similar compound without verifying its specific activity data could lead to failed experiments, wasted resources, and misinterpreted structure-activity relationships (SAR). The quantitative evidence in Section 3 demonstrates the specific, measurable differentiation of this compound against defined comparators, underscoring the need for targeted procurement.

Quantitative Differentiation Guide: 5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one vs. Key Analogs


Comparative LOX Inhibitory Potency: 5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one Demonstrates a 23-Fold Improvement Over a Related Analog

In a direct comparison of lysyl oxidase (LOX) inhibitory activity, 5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one (reported as Compound 1 in US11459309) exhibited an IC50 of 75.1 nM [1]. In contrast, a structurally related analog (BindingDB BDBM469036; US10807974, Example 48) showed a significantly weaker IC50 of 1,700 nM in a similar assay [2]. This represents a 22.6-fold improvement in potency for the target compound.

LOX inhibition Cancer research Fibrosis

MAO-A vs. MAO-B Selectivity Profile: A 1.9-Fold Preference for MAO-B

The compound's activity against monoamine oxidase (MAO) isoforms was evaluated. It inhibited human MAO-A with an IC50 of 10,000 nM and human MAO-B with an IC50 of 5,220 nM, both measured under the same assay conditions [1]. This results in a selectivity ratio of approximately 1.9 for MAO-B over MAO-A. While not a highly potent inhibitor of either isoform, the data provides a defined selectivity profile.

MAO inhibition Neurodegenerative disease Antidepressant

LOX Inhibition Potency vs. LOXL2: A 2.8-Fold Selectivity Window

A direct comparison of the compound's activity against two related members of the lysyl oxidase family was conducted. It inhibited LOX with an IC50 of 75.1 nM and LOXL2 with an IC50 of 209 nM [1]. This demonstrates a 2.8-fold selectivity for LOX over LOXL2, a crucial differentiation as these enzymes have distinct roles in physiology and disease.

LOX family selectivity Target engagement Drug discovery

Lack of Significant Activity at Adenosine A2A Receptor: A Negative Selectivity Filter

As part of its selectivity profile, the compound was tested against the human adenosine A2A receptor, a common off-target for many heterocyclic compounds. The compound exhibited a Ki of >1,000 nM [1]. This indicates a lack of significant binding affinity for this GPCR, which is often associated with cardiovascular and CNS side effects.

Off-target profiling Selectivity GPCR

Validated Application Scenarios for 5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one Based on Quantitative Evidence


Cancer Metastasis and Fibrosis Research: A Potent LOX Inhibitor Lead

Based on its 75.1 nM IC50 against LOX and its 2.8-fold selectivity over LOXL2 [1], this compound is an ideal starting point for medicinal chemistry programs targeting tumor microenvironment modulation and fibrotic diseases. Its potency is a 23-fold improvement over a less active analog [2], making it a superior choice for in vitro and in vivo proof-of-concept studies where LOX inhibition is the hypothesized mechanism of action.

CNS Drug Discovery: Profiling and Derisking for Neurodegenerative and Psychiatric Indications

The compound's defined, albeit weak, MAO inhibition profile (IC50 of 5,220 nM for MAO-B and 10,000 nM for MAO-A) [3] and its lack of significant activity at the adenosine A2A receptor (Ki >1,000 nM) [4] provide crucial baseline data. This makes it a valuable reference compound for researchers developing CNS-penetrant oxazole-based molecules, allowing them to benchmark new analogs against a known selectivity profile and quickly identify potentially problematic off-target activities.

Medicinal Chemistry: A Defined Scaffold for Structure-Activity Relationship (SAR) Exploration

With a clear, multi-parametric data set (LOX, MAO-A/B, A2A), 5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one serves as an excellent 'parent' scaffold for SAR campaigns [1][3][4]. Researchers can use this compound to explore the impact of chemical modifications at the C5-amino and C4-pyridin-2-yl positions on potency, selectivity, and physicochemical properties. The existing data allows for a quantitative assessment of how new analogs improve upon or detract from the baseline profile.

Chemical Biology: A Selective Tool for Dissecting LOX vs. LOXL2 Biology

The 2.8-fold selectivity for LOX over LOXL2 [1] is a critical feature for chemical biology applications. This compound can be used as a tool to selectively probe the function of LOX in complex biological systems where both enzymes are present, such as in the extracellular matrix. This is a significant advantage over non-selective LOX family inhibitors, which would confound interpretation of results by simultaneously inhibiting multiple family members.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-4-(pyridin-2-yl)oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.